molecular formula C8H16N2 B13872916 N'-cyclohexylethanimidamide

N'-cyclohexylethanimidamide

Cat. No.: B13872916
M. Wt: 140.23 g/mol
InChI Key: QWAVBMZKJUZYAD-UHFFFAOYSA-N
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Description

N’-cyclohexylethanimidamide is an organic compound with the molecular formula C8H16N2 It is a derivative of ethanimidamide, where a cyclohexyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-cyclohexylethanimidamide can be synthesized through the reaction of cyclohexylamine with ethyl cyanoacetate. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexylamine} + \text{Ethyl cyanoacetate} \rightarrow \text{N’-cyclohexylethanimidamide} ]

Industrial Production Methods

In industrial settings, the production of N’-cyclohexylethanimidamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethanimidamide derivatives.

Scientific Research Applications

N’-cyclohexylethanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cyclohexylethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylacetamide
  • N-cyclohexylformamide
  • N-cyclohexylbenzamide

Uniqueness

N’-cyclohexylethanimidamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N'-cyclohexylethanimidamide

InChI

InChI=1S/C8H16N2/c1-7(9)10-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,9,10)

InChI Key

QWAVBMZKJUZYAD-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCCC1)N

Origin of Product

United States

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